6-Chloro-4,5-difluoro-3H-1,3-benzodiazole
Description
6-Chloro-4,5-difluoro-3H-1,3-benzodiazole is a chemical compound with the molecular formula C7H3ClF2N2. It is a derivative of benzodiazole, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry .
Properties
IUPAC Name |
6-chloro-4,5-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2N2/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGXENBDHSXUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)F)F)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,5-difluoro-3H-1,3-benzodiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4,5-difluoro-2-nitroaniline with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,5-difluoro-3H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-4,5-difluoro-3H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4,5-difluoro-3H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4,5-difluoro-1H-benzimidazole
- 4,5-Difluoro-2-nitroaniline
- 6-Chloro-1,3-benzodiazole
Uniqueness
6-Chloro-4,5-difluoro-3H-1,3-benzodiazole is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in synthetic chemistry and a compound of interest in various research fields .
Biological Activity
6-Chloro-4,5-difluoro-3H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
This compound is synthesized through various methods, typically involving the reaction of 4,5-difluoro-2-nitroaniline with thionyl chloride. This process introduces the chlorine atom and facilitates the cyclization necessary to form the benzodiazole ring. The compound's unique arrangement of chlorine and fluorine atoms contributes to its distinct chemical properties and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
These results indicate that this compound may serve as a potent antimicrobial agent, potentially comparable to traditional antibiotics .
Anticancer Properties
The anticancer activity of this compound has also been explored. Research indicates that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways. For example, studies have shown that treatment with this compound leads to a dose-dependent decrease in cell viability in various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 20 |
| A549 (Lung cancer) | 25 |
These findings suggest that the compound could be a candidate for further development as an anticancer therapeutic agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes such as apoptosis and proliferation. Specifically, it is believed to modulate key signaling pathways involved in cancer progression and microbial resistance.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the efficacy of several benzodiazole derivatives against resistant bacterial strains, this compound demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of standard treatments .
- Cancer Cell Studies : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. This study provides insights into its potential use as an adjunct therapy in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
